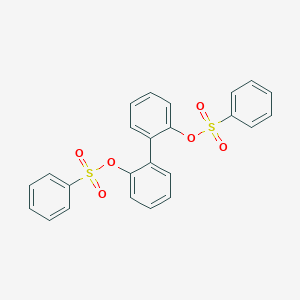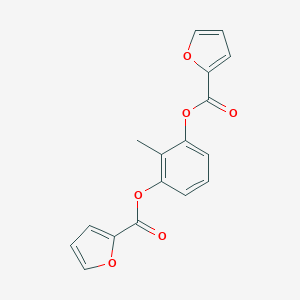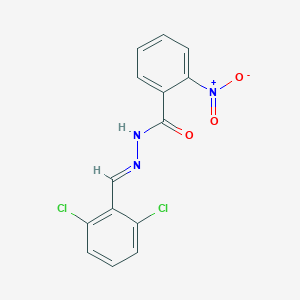
2-(4-Bromphenyl)-2-oxoethyl-2-oxo-2H-chromen-3-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate is a compound that belongs to the class of chromene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: It is used in the synthesis of liquid crystals and other materials with unique optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and is used in various multicomponent reactions.
Vorbereitungsmethoden
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate can be achieved through several methods. One common approach involves the reaction of 4-bromobenzyl bromide with 2-oxo-2H-chromene-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the use of a one-pot synthesis approach, where the starting materials are combined in a single reaction vessel under catalyst-free conditions .
Analyse Chemischer Reaktionen
2-(4-bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl groups can lead to the formation of alcohols or other reduced products.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wirkmechanismus
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair. This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis . The compound may also interact with other cellular pathways, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(4-bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate can be compared with other chromene derivatives such as:
4-bromophenyl-2-oxo-2H-chromene-3-carboxylate: Similar in structure but lacks the oxoethyl group, which may affect its reactivity and biological activity.
2-oxo-2H-chromene-3-carboxylate: Lacks the bromophenyl group, which may result in different chemical and biological properties.
The presence of the bromophenyl and oxoethyl groups in 2-(4-bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate makes it unique and potentially more versatile in its applications compared to other similar compounds .
Eigenschaften
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrO5/c19-13-7-5-11(6-8-13)15(20)10-23-17(21)14-9-12-3-1-2-4-16(12)24-18(14)22/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIXZRVPPOKQSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B390371.png)
![N-[2-(3-methoxyphenoxy)ethyl]-2-naphthylacetamide](/img/structure/B390372.png)

![4-bromo-N-[4-[4-[(4-bromo-3-nitrobenzoyl)amino]phenoxy]phenyl]-3-nitrobenzamide](/img/structure/B390374.png)
![N-(4-methylphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]furan-2-carboxamide](/img/structure/B390375.png)
![N-{4-[benzoyl-4-(2-furoylamino)anilino]phenyl}-2-furamide](/img/structure/B390377.png)
![5-[(Phenylsulfonyl)oxy]-1-naphthyl benzenesulfonate](/img/structure/B390378.png)


![4-[2-(3-Fluorobenzoyl)carbohydrazonoyl]phenyl benzenesulfonate](/img/structure/B390386.png)



![3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide](/img/structure/B390393.png)
